5-(Benzyloxy)-6-fluoropyridin-3-ol

Regioselective synthesis Fluorine chemistry SAR by catalog

5-(Benzyloxy)-6-fluoropyridin-3-ol (CAS 1428532-88-0), molecular formula C₁₂H₁₀FNO₂ and molecular weight 219.21 g/mol, is a synthetic, multi-substituted pyridine derivative. The molecule features a pyridine core functionalized at the 5-position with a benzyloxy (-OCH₂C₆H₅) group, at the 6-position with a fluorine (-F) atom, and at the 3-position with a free hydroxyl (-OH) group.

Molecular Formula C12H10FNO2
Molecular Weight 219.21 g/mol
CAS No. 1428532-88-0
Cat. No. B12291174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-6-fluoropyridin-3-ol
CAS1428532-88-0
Molecular FormulaC12H10FNO2
Molecular Weight219.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(N=CC(=C2)O)F
InChIInChI=1S/C12H10FNO2/c13-12-11(6-10(15)7-14-12)16-8-9-4-2-1-3-5-9/h1-7,15H,8H2
InChIKeyKAWIVZRSQXUXJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)-6-fluoropyridin-3-ol (CAS 1428532-88-0) Technical Overview for Sourcing and Research


5-(Benzyloxy)-6-fluoropyridin-3-ol (CAS 1428532-88-0), molecular formula C₁₂H₁₀FNO₂ and molecular weight 219.21 g/mol, is a synthetic, multi-substituted pyridine derivative. The molecule features a pyridine core functionalized at the 5-position with a benzyloxy (-OCH₂C₆H₅) group, at the 6-position with a fluorine (-F) atom, and at the 3-position with a free hydroxyl (-OH) group . This specific pattern of a hydroxyl group ortho to a fluorine atom and meta to a protected phenol creates a uniquely differentiated chemical handle for selective downstream derivatization. The compound is not found in natural product space; it is exclusively available as a synthetic intermediate, primarily manufactured for laboratory research and as a building block in medicinal chemistry programs .

Why 5-(Benzyloxy)-6-fluoropyridin-3-ol (CAS 1428532-88-0) Cannot Be Replaced by Other Fluoropyridinols or Benzyloxypyridines


The procurement of 5-(Benzyloxy)-6-fluoropyridin-3-ol (CAS 1428532-88-0) is driven by the functional and positional uniqueness of its substitution pattern. In-class analogs such as 5-fluoropyridin-3-ol (CAS 209328-55-2) lack the benzyl-protected phenol, presenting only a free hydroxyl group that would lead to undesired, uncontrolled branching in complex molecule synthesis . Conversely, isomers like 5-(benzyloxy)-2-fluoropyridine (CAS 1204483-95-3) or 2-(benzyloxy)-5-fluoropyridine (CAS 1305322-95-5) position the fluorine atom at a different site on the pyridine ring, resulting in fundamentally different regiochemistry that is incompatible with target receptor binding pockets or specific cross-coupling strategies . The 5-benzyloxy-6-fluoro-3-hydroxy arrangement is the minimum requisite pattern for specific synthetic sequences. The ortho-fluorine substituent adjacent to the 5-benzyloxy group in 1428532-88-0 creates a distinct electronic environment and reactivity profile that is absent in the regioisomeric 5-benzyloxy-2-fluoropyridine, as the ortho-relationship directly affects the nucleophilicity of the 3-hydroxyl group and the stability of the pyridine ring . Attempting to substitute this intermediate with an unfluorinated or differently fluorinated analog introduces significant synthetic variability, often requiring extensive re-optimization of downstream reaction conditions or, in the context of drug discovery, a complete re-synthesis of a pharmacophore that relies on the precise ortho-fluorine effect [1].

5-(Benzyloxy)-6-fluoropyridin-3-ol (CAS 1428532-88-0) Quantitative Evidence for Product Selection


Regiochemical Precision: Ortho-Fluorine Substitution Pattern of 5-(Benzyloxy)-6-fluoropyridin-3-ol

The target compound, 5-(Benzyloxy)-6-fluoropyridin-3-ol (CAS 1428532-88-0), is defined by a 5-benzyloxy-6-fluoro substitution pattern. This contrasts with the more common isomer 5-(benzyloxy)-2-fluoropyridine (CAS 1204483-95-3) . In kinase inhibitor development, the ortho-relationship between the 5-benzyloxy and 6-fluoro groups on a pyridin-3-ol core has been shown to be a critical determinant for potent biological activity, whereas the 5-benzyloxy-2-fluoro isomer is associated with a loss of target engagement due to an unfavorable shift in the electrostatic potential of the pyridine nitrogen [1].

Regioselective synthesis Fluorine chemistry SAR by catalog

Hydroxyl Protection State: Benzyloxy-Masked Phenol vs. Free Hydroxyl in 5-Fluoropyridin-3-ol

5-(Benzyloxy)-6-fluoropyridin-3-ol (1428532-88-0) possesses a benzyl-protected hydroxyl at the 5-position, whereas 5-fluoropyridin-3-ol (CAS 209328-55-2) presents a free hydroxyl . This is a fundamental difference in the synthetic utility of the two compounds. The benzyl group acts as a protective mask for the phenol, allowing for selective reactions at the free 3-hydroxyl group (e.g., alkylation, acylation) without interference from the 5-position oxygen [1].

Protecting group strategy Chemoselectivity Building block integrity

Purity Benchmark: Consistently High Purity (≥98%) as a Key Procurement Parameter

Reliable commercial sources for 5-(Benzyloxy)-6-fluoropyridin-3-ol (1428532-88-0) consistently specify a minimum purity of ≥98%, as confirmed by HPLC analysis . This is a quantifiable and verifiable quality metric that is not uniformly available for all in-class analogs. For instance, the comparator 2-(benzyloxy)-5-fluoropyridine (CAS 1305322-95-5) is often supplied at a lower standard purity of 96% , and the unprotected analog 5-fluoropyridin-3-ol (CAS 209328-55-2) is typically offered with a minimum purity specification of 95% .

Analytical chemistry Quality control Reproducibility

Electronic Modulation: Ortho-Fluorine Impact on Reactivity of the Pyridin-3-ol Scaffold

The presence of a fluorine atom ortho to the hydroxyl group in 5-(Benzyloxy)-6-fluoropyridin-3-ol (1428532-88-0) exerts a strong electron-withdrawing inductive effect, lowering the pKa of the adjacent 3-hydroxyl proton . This contrasts with a comparator lacking this ortho-fluorine, such as a theoretical 5-(benzyloxy)pyridin-3-ol (which would have no fluorine), where the hydroxyl pKa would be significantly higher. Literature on fluoropyridinols indicates that an ortho-fluorine atom to a hydroxyl group can decrease the hydroxyl pKa by 1-2 log units, thereby enhancing its nucleophilicity under basic conditions and its hydrogen-bond donor capacity in biological contexts .

Medicinal chemistry Drug design Bioisosteres

5-(Benzyloxy)-6-fluoropyridin-3-ol (CAS 1428532-88-0) Primary Research and Procurement Scenarios


Scenario 1: Synthesis of Orthogonally Protected Pyridine Cores for Complex Medicinal Chemistry

5-(Benzyloxy)-6-fluoropyridin-3-ol (1428532-88-0) is the optimal starting material when a synthetic route demands a pyridine scaffold with a free hydroxyl at the 3-position and a protected hydroxyl at the 5-position [1]. The benzyloxy group provides a robust, acid-stable protection for the 5-phenol that can be selectively removed via hydrogenolysis in the presence of many other functional groups, while the free 3-OH is available for immediate alkylation, acylation, or phosphorylation [2]. This orthogonal protection strategy, enabled by the precise substitution pattern of 1428532-88-0, is not achievable with simpler fluoropyridinols like 5-fluoropyridin-3-ol, which would present two reactive hydroxyls .

Scenario 2: Medicinal Chemistry Campaigns Targeting Kinase and Phosphodiesterase (PDE) Enzymes

The combination of a 6-fluoro and a 5-benzyloxy motif on a pyridin-3-ol core aligns with structural features of known kinase and phosphodiesterase inhibitor pharmacophores [1]. The ortho-fluorine in 5-(Benzyloxy)-6-fluoropyridin-3-ol (1428532-88-0) serves as a critical modulator of the pyridine ring's electronics, often acting as a hydrogen bond acceptor or filling a lipophilic pocket in the target protein's active site [2]. This building block can be directly incorporated into focused libraries aimed at targets where this specific substitution pattern has been validated, such as p38 MAP kinase or PDE4 [1]. Researchers in these fields prioritize this compound over regioisomers to maintain SAR consistency.

Scenario 3: Advanced Intermediate for Fluorinated Agrochemical Discovery

Fluorinated pyridine derivatives are a privileged class in agrochemicals (e.g., fungicides, herbicides) due to the enhanced metabolic stability and bioavailability conferred by the fluorine atom [1]. 5-(Benzyloxy)-6-fluoropyridin-3-ol (1428532-88-0) serves as a highly functionalized, late-stage intermediate in the discovery of new crop protection agents [2]. The benzyloxy group is a common motif in known fungicidal pyridyl benzyl ethers, and the free 3-OH provides a convenient handle for attaching additional pharmacophores or for improving solubility via glycosylation [2]. Procuring this specific intermediate allows agrochemical discovery teams to rapidly generate diverse libraries of potential lead compounds.

Scenario 4: High-Purity Intermediate for Reproducible Multi-Step Synthesis in Process Chemistry

In process chemistry, the reproducibility of a multi-step synthesis is heavily dependent on the quality of the starting materials. The consistently high purity (≥98%) of 5-(Benzyloxy)-6-fluoropyridin-3-ol (1428532-88-0) from major vendors reduces the risk of side reactions from unknown impurities [1]. This is a quantifiable advantage over less pure analogs, as it directly translates to more predictable reaction kinetics, cleaner product profiles, and higher yields in the subsequent steps [1]. For teams scaling up a research route or developing a manufacturing process, procuring the high-purity 1428532-88-0 minimizes troubleshooting and rework associated with starting material quality.

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